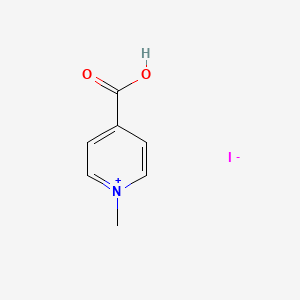
4-Carboxy-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C_7H_8INO_2. It is a derivative of pyridine, where the nitrogen atom is methylated and the 4-position of the pyridine ring is substituted with a carboxyl group. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methylpyridin-1-ium iodide typically involves the methylation of pyridine followed by the introduction of a carboxyl group at the 4-position. One common method involves treating pyridine with methyl iodide to form 1-methylpyridinium iodide. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Carboxy-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halide-substituted pyridinium salts.
Aplicaciones Científicas De Investigación
4-Carboxy-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Carboxy-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The carboxyl group can form hydrogen bonds with target molecules, while the pyridinium ion can participate in electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyridinium iodide: Lacks the carboxyl group, making it less versatile in certain chemical reactions.
4-Carboxypyridine: Lacks the methyl group on the nitrogen, which can affect its reactivity and solubility.
4-Carboxy-1-ethylpyridinium iodide: Similar structure but with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
4-Carboxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a carboxyl group and a methylated nitrogen atom. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a variety of applications in research and industry .
Propiedades
Número CAS |
7680-58-2 |
|---|---|
Fórmula molecular |
C7H8INO2 |
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-4-carboxylic acid;iodide |
InChI |
InChI=1S/C7H7NO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5H,1H3;1H |
Clave InChI |
NTLJUNJJEIPZGA-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)C(=O)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
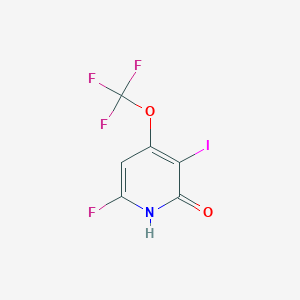
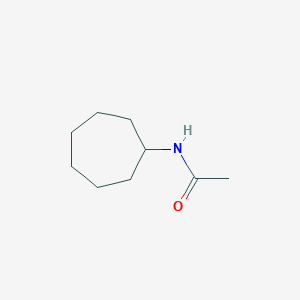
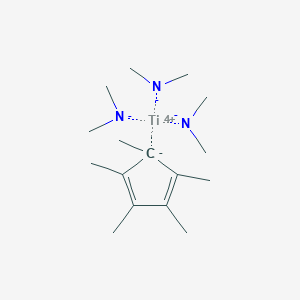
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
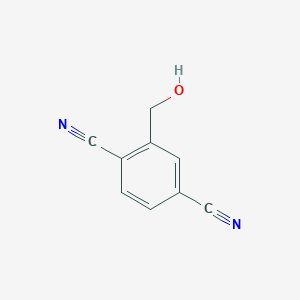
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
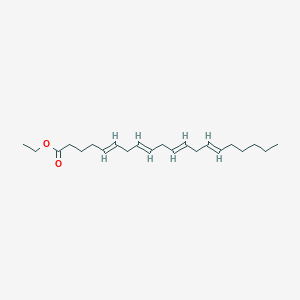
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
